molecular formula C16H13N3O6 B11551346 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11551346
M. Wt: 343.29 g/mol
InChI Key: NERUJZQRIGXRQM-RQZCQDPDSA-N
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Description

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenoxy group, an acetamido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine to produce 2-(2-nitrophenoxy)acetohydrazide. The final step involves the condensation of 2-(2-nitrophenoxy)acetohydrazide with 4-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(E)-{[2-(2-aminophenoxy)acetamido]imino}methyl]benzoic acid.

Scientific Research Applications

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)benzoic acid: Similar structure but lacks the acetamido group.

    4-(4-Morpholinyl)benzoic acid: Contains a morpholine ring instead of the nitrophenoxy group.

    4-(Butylamino)benzoic acid: Features a butylamino group in place of the nitrophenoxy group.

Uniqueness

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]benzoic acid is unique due to the combination of its nitrophenoxy, acetamido, and benzoic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H13N3O6/c20-15(10-25-14-4-2-1-3-13(14)19(23)24)18-17-9-11-5-7-12(8-6-11)16(21)22/h1-9H,10H2,(H,18,20)(H,21,22)/b17-9+

InChI Key

NERUJZQRIGXRQM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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